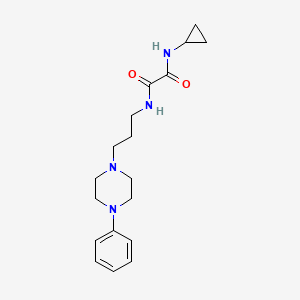
N1-cyclopropyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information on the synthesis of “N1-cyclopropyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide”, there are related compounds that have been synthesized. For instance, a series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized . Another series of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Aplicaciones Científicas De Investigación
CDK2/Cyclin A Inhibitors as Antitumor Agents
The research by Pevarello et al. (2005) focuses on the development of 3-aminopyrazole class inhibitors targeting CDK2/cyclin A-E, which are explored as anticancer agents. These inhibitors, including PNU-292137 and PHA-533533, show promise in vitro and in vivo against tumor cell proliferation, highlighting the potential of specific structural classes for cancer treatment. This research exemplifies the exploration of novel chemical structures for therapeutic applications in oncology, demonstrating the importance of structural optimization in drug discovery (Pevarello et al., 2005).
Anticonvulsant Activity of Hybrid Compounds
Kamiński et al. (2015) synthesized and evaluated a series of hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides for anticonvulsant activity. These compounds incorporate chemical fragments of known antiepileptic drugs, demonstrating broad spectra of activity across various seizure models. This research underlines the strategy of combining pharmacophores from established drugs to create new therapeutic options for epilepsy (Kamiński et al., 2015).
Polyamine Analogue-Induced Programmed Cell Death
Ha et al. (1997) studied the polyamine analogue CPENSpm, identifying its role in inducing programmed cell death through the superinduction of spermidine/spermine N1-acetyltransferase (SSAT). This research provides insight into the mechanisms by which specific chemical structures can modulate cellular pathways to induce cytotoxicity in cancer cells, offering a potential approach for developing new anticancer agents (Ha et al., 1997).
Monoamine Oxidase Inhibition
Fuller et al. (1978) evaluated N-phenacyl-cyclopropylamine hydrobromide as a monoamine oxidase (MAO) inhibitor, illustrating the compound's selectivity towards type B MAO. This study highlights the relevance of cyclopropylamine derivatives in modulating enzymatic activity, contributing to the understanding of MAO inhibition's therapeutic potential in treating neurological disorders (Fuller et al., 1978).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 4-phenylpiperazine derivatives, have been reported to exhibit inhibitory activities against enzymes like acetylcholinesterase .
Mode of Action
Based on the structural similarity to 4-phenylpiperazine derivatives, it can be hypothesized that this compound may interact with its targets (such as acetylcholinesterase) through non-covalent interactions, leading to changes in the enzyme’s activity .
Biochemical Pathways
If this compound acts as an acetylcholinesterase inhibitor like its structural analogs, it could potentially affect cholinergic neurotransmission, which plays a crucial role in learning and memory .
Result of Action
If it acts as an acetylcholinesterase inhibitor, it could potentially increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Propiedades
IUPAC Name |
N'-cyclopropyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c23-17(18(24)20-15-7-8-15)19-9-4-10-21-11-13-22(14-12-21)16-5-2-1-3-6-16/h1-3,5-6,15H,4,7-14H2,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBKZJYIEGJGLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-Cyanooxan-4-YL)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2577950.png)
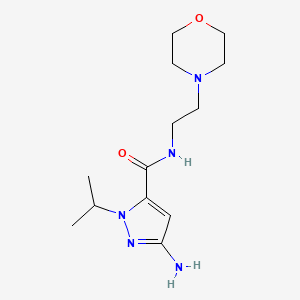
![Benzo[d][1,3]dioxol-5-yl(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)methanone](/img/structure/B2577953.png)
![2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-[5-oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2577955.png)
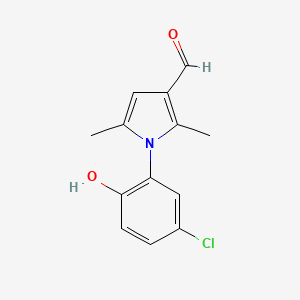
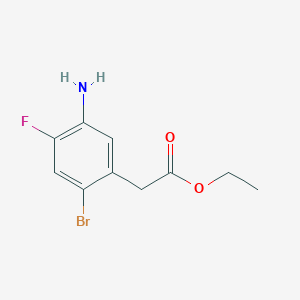
![4-{[3-(Ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B2577963.png)
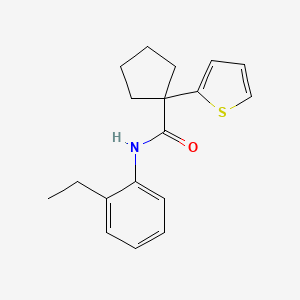


![N-[1-(2-Anilino-2-oxoethyl)piperidin-4-yl]-2-chloropropanamide](/img/structure/B2577969.png)
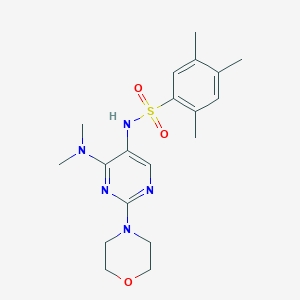
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2577971.png)
